4-[(2-Methylpyrimidin-4-yl)oxy]aniline
Overview
Description
“4-[(2-Methylpyrimidin-4-yl)oxy]aniline” is a chemical compound with the CAS Number: 1283979-71-4 . It has a molecular weight of 201.23 . The IUPAC name for this compound is 4-[(2-methyl-4-pyrimidinyl)oxy]aniline .
Molecular Structure Analysis
The InChI code for “4-[(2-Methylpyrimidin-4-yl)oxy]aniline” is 1S/C11H11N3O/c1-8-13-7-6-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,12H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-[(2-Methylpyrimidin-4-yl)oxy]aniline” is a powder . It is stored at a temperature of 4 degrees .Scientific Research Applications
Medicinal Chemistry and Biological Activity
- 4-[(2-Methylpyrimidin-4-yl)oxy]aniline derivatives have been synthesized and evaluated for their cytotoxic activities against various human tumor cell lines, indicating their potential as antitumor agents. For instance, certain triaminopyrimidine derivatives showed more cytotoxicity compared to their oxopyrimidine counterparts, with some compounds exhibiting greater potency than methotrexate in inhibiting cell growth, suggesting inhibition of folate metabolic pathways and targeting dihydrofolate reductase (Huang et al., 2003).
- Another study involved the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, which were evaluated against human breast cancer and kidney cell lines for cytotoxic activities. These compounds, especially when featuring chromene and quinoline moieties attached with pyrimidine and piperazine, demonstrated enhanced anti-proliferative activities, showing promise as therapeutic agents (Parveen et al., 2017).
Organic Synthesis and Chemical Research
- Oxidative annulation strategies involving anilines, aryl ketones, and DMSO, facilitated the synthesis of 4-arylquinolines and 4-arylpyrimidines, showcasing a method to generate complex molecules from simple precursors. This technique underscores the utility of 4-[(2-Methylpyrimidin-4-yl)oxy]aniline in constructing heterocyclic compounds with potential applications in drug development and material science (Jadhav & Singh, 2017).
Materials Science and Photophysics
- Tetradentate bis-cyclometalated platinum complexes derived from N,N-di(phenyl)aniline variants, including those related to 4-[(2-Methylpyrimidin-4-yl)oxy]aniline, have been studied for their luminescent properties. These complexes exhibit significant potential in electroluminescence applications, contributing to the development of organic light-emitting diodes (OLEDs) with improved performance and efficiency (Vezzu et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(2-methylpyrimidin-4-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-13-7-6-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGCHZCUVIVICY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpyrimidin-4-yl)oxy]aniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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